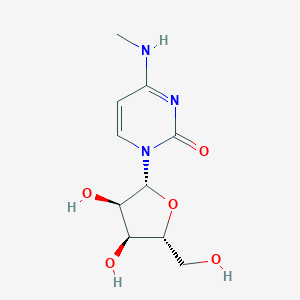
N4-metilcitidina
Descripción general
Descripción
N4-Metilcitidina: es un nucleósido modificado que se encuentra en el ARN. Se caracteriza por la metilación de la base citidina en la posición nitrógeno-4. Esta modificación juega un papel importante en varios procesos biológicos, incluida la regulación génica y la estabilidad de las estructuras de ARN .
Aplicaciones Científicas De Investigación
La N4-Metilcitidina tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar modificaciones de nucleósidos y sus efectos en la estabilidad y función del ARN.
Biología: La this compound participa en la regulación de la expresión génica y el procesamiento del ARN.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades relacionadas con la disfunción del ARN.
Industria: El compuesto se utiliza en el desarrollo de tecnologías y terapias basadas en ARN.
Mecanismo De Acción
El mecanismo de acción de la N4-Metilcitidina implica su incorporación al ARN, donde afecta el apareamiento de bases y la estabilidad de la molécula de ARN. La metilación en la posición nitrógeno-4 puede influir en el plegamiento y la función del ARN, regulando así la expresión génica y otros procesos celulares. Los objetivos moleculares incluyen varias moléculas de ARN y las enzimas involucradas en el procesamiento del ARN .
Análisis Bioquímico
Biochemical Properties
N4-Methylcytidine interacts with various enzymes, proteins, and other biomolecules. It is found in mammalian mitochondrial rRNA where it stabilizes the structure of 12S rRNA and is essential for mitochondrial translation of oxidative phosphorylation-related proteins .
Cellular Effects
N4-Methylcytidine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N4-Methylcytidine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .
Metabolic Pathways
N4-Methylcytidine is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de N4-Metilcitidina normalmente implica la metilación de la citidina. Un método común es el uso de agentes metilantes como el yoduro de metilo o el sulfato de dimetilo en condiciones básicas. La reacción se lleva a cabo en un disolvente acuoso u orgánico, y el producto se purifica utilizando técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: La N4-Metilcitidina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N4-metilcitosina.
Reducción: Las reacciones de reducción pueden convertir la this compound de nuevo a citidina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos en condiciones básicas o ácidas.
Productos principales:
Oxidación: N4-metilcitosina.
Reducción: Citidina.
Sustitución: Varias citidinas sustituidas dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares:
5-Metilcitidina: Otro nucleósido metilado con un grupo metilo en la posición carbono-5.
N1-Metilguanidina: Un nucleósido de guanina metilado.
N1-Metiladenosina: Un nucleósido de adenina metilado.
N3-Metilcitidina: Una citidina metilada con un grupo metilo en la posición nitrógeno-3.
Unicidad: La N4-Metilcitidina es única debido a su metilación específica en la posición nitrógeno-4, lo que tiene efectos distintos en la estructura y función del ARN en comparación con otros nucleósidos metilados. Esta modificación única permite roles reguladores específicos en la expresión génica y la estabilidad del ARN .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCNWAXLJWBRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319304 | |
| Record name | N4-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-79-7, 13491-42-4 | |
| Record name | NSC518744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC343653 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N4-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)








